2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide
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Description
2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide is an organic compound characterized by the presence of a bromophenyl group, a sulfanyl linkage, a cyanomethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfanyl]-N-(cyanomethyl)-N-phenylacetamide typically involves the following steps:
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Formation of the Bromophenyl Sulfanyl Intermediate
Starting Materials: 4-bromothiophenol and an appropriate halogenated compound.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-bromothiophenol reacts with the halogenated compound to form the bromophenyl sulfanyl intermediate.
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Formation of the Cyanomethyl Phenylacetamide
Starting Materials: Phenylacetic acid, cyanomethyl chloride, and a base.
Reaction Conditions: The reaction is conducted in a solvent such as dichloromethane (DCM) or acetonitrile, with a base like triethylamine.
Procedure: Phenylacetic acid is converted to its acid chloride derivative, which then reacts with cyanomethyl chloride to form the cyanomethyl phenylacetamide.
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Coupling of Intermediates
Starting Materials: Bromophenyl sulfanyl intermediate and cyanomethyl phenylacetamide.
Reaction Conditions: The coupling reaction is typically performed in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like DMF.
Procedure: The intermediates are coupled to form the final product, 2-[
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(cyanomethyl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2OS/c17-13-6-8-15(9-7-13)21-12-16(20)19(11-10-18)14-4-2-1-3-5-14/h1-9H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLJKBZCSMTEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC#N)C(=O)CSC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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